Product packaging for (1-ethyl-1H-pyrazol-3-yl)methanol(Cat. No.:CAS No. 1007489-05-5)

(1-ethyl-1H-pyrazol-3-yl)methanol

Cat. No.: B3021205
CAS No.: 1007489-05-5
M. Wt: 126.16 g/mol
InChI Key: ANWZXIXYZAZLPB-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C 6 H 10 N 2 O and a molecular weight of 126.16 g/mol . Its CAS number is 1007489-05-5 . This compound features a pyrazole ring, a privileged scaffold in medicinal chemistry and chemical synthesis, which is N-alkylated with an ethyl group at the 1-position and substituted with a hydroxymethyl group at the 3-position . The presence of these functional groups makes it a versatile building block, or synthon, for the construction of more complex molecules. Pyrazole derivatives are of significant interest in pharmaceutical and agrochemical research . As a substituted pyrazole, it serves as a key intermediate in exploring structure-activity relationships and developing novel compounds with potential biological activity . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O B3021205 (1-ethyl-1H-pyrazol-3-yl)methanol CAS No. 1007489-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-2-8-4-3-6(5-9)7-8/h3-4,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWZXIXYZAZLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007489-05-5
Record name (1-ethyl-1H-pyrazol-3-yl)methanol
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Synthetic Methodologies for 1 Ethyl 1h Pyrazol 3 Yl Methanol

General Principles of Pyrazole (B372694) Synthesis

The construction of the pyrazole core can be achieved through several fundamental strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction efficiency.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. beilstein-journals.org This approach, famously pioneered by Knorr, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov The reaction proceeds through the nucleophilic attack of the hydrazine on the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov

The versatility of this method lies in the wide availability of both hydrazine and carbonyl precursors. Variations of the 1,3-dielectrophile include α,β-unsaturated ketones and aldehydes. mdpi.comnih.gov In the case of α,β-unsaturated ketones, the reaction with hydrazine initially forms a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. nih.govresearchgate.net A significant consideration in these reactions, especially with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the potential for the formation of two regioisomers. mdpi.com

Table 1: Examples of Carbonyl Precursors in Cyclocondensation Reactions

Carbonyl Precursor Type Hydrazine Reactant General Product
1,3-Diketone Hydrazine Hydrate Disubstituted Pyrazole
α,β-Unsaturated Ketone Phenylhydrazine (B124118) 1-Phenyl-substituted Pyrazole
β-Ketoester Substituted Hydrazine Pyrazolone/Substituted Pyrazole
α,β-Alkynic Aldehyde Hydrazine Derivative Substituted Pyrazole

One-pot multicomponent reactions (MCRs) have emerged as powerful, efficient, and atom-economical strategies for synthesizing complex molecules from simple starting materials in a single synthetic operation. acs.orgresearchgate.net These reactions avoid the isolation of intermediates, thereby saving time, reagents, and solvents. acs.org For pyrazole synthesis, MCRs typically involve three or four components that assemble to form the heterocyclic ring.

A common MCR strategy involves the reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), a β-ketoester, and hydrazine hydrate. researchgate.net The reaction often proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization steps. researchgate.net Various catalysts, including nano-catalysts and green solvents, have been employed to enhance the efficiency and environmental friendliness of these processes. biointerfaceresearch.comrsc.org These methods allow for the rapid generation of a library of structurally diverse pyrazole derivatives. rsc.org

The 1,3-dipolar cycloaddition is a highly effective and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. sci-hub.se This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. nih.gov For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines. sci-hub.se

Diazo compounds, for instance, react with alkynes to afford pyrazoles directly. sci-hub.se Nitrile imines, which can be generated in situ from precursors like hydrazonoyl halides, are also valuable dipoles that react with various dipolarophiles. mdpi.com The regioselectivity of the cycloaddition is a key advantage, often allowing for the controlled synthesis of a specific pyrazole isomer. mdpi.com The process is atom-economic and can be performed under mild conditions, making it a valuable tool in modern synthetic chemistry. sci-hub.se A cascade process involving the decomposition of a tosylhydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition and a nih.gov-sigmatropic rearrangement, represents a sophisticated strategy for accessing chiral pyrazoles. scispace.com

Table 2: Components in 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

1,3-Dipole Precursor Dipolarophile Resulting Heterocycle
Hydrazonoyl Halide (forms Nitrile Imine) Acetyl Acetone Substituted Pyrazole
Aldehyde Hydrazone (forms Nitrile Imine) Alkyne Tetrasubstituted Pyrazole
α-Chiral Tosylhydrazone (forms Diazo Compound) Terminal Alkyne Chiral N-Substituted Pyrazole
Thioaurones Nitrilimines Spiropyrazolines

Specific Synthetic Routes to (1-ethyl-1H-pyrazol-3-yl)methanol and Related Analogs

The synthesis of this compound requires a multi-step approach that combines pyrazole ring formation with subsequent functional group transformations, namely the reduction of a carboxylate and the alkylation of a ring nitrogen.

A common and direct route to pyrazolylmethanols involves the reduction of a corresponding pyrazole ester. acs.org Pyrazole-3-carboxylates, which can be synthesized through various cyclocondensation or cycloaddition reactions, serve as stable and accessible precursors. nih.gov For example, the cyclocondensation of a 1,3-diketoester with a hydrazine derivative can yield an ethyl pyrazole-3-carboxylate. acs.orgnih.gov

The conversion of the ester functionality at the C3 position to a hydroxymethyl group (-CH₂OH) is typically achieved using a powerful reducing agent. chim.it Lithium aluminum hydride (LiAlH₄) is frequently employed for this transformation, effectively reducing the carboethoxy group to the primary alcohol. acs.orgnih.gov The reaction is generally performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This reduction step is a key transformation for accessing C3-methanol substituted pyrazoles.

Table 3: Reduction of Pyrazole Esters to Pyrazolylmethanols

Starting Material Reducing Agent Solvent Product
Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate LiAlH₄ THF (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol acs.orgnih.gov
Ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylate LiAlH₄ THF (1,5-Disubstituted-1H-pyrazol-3-yl)methanol
Fused Pyrazole 3-ethoxycarbonyl Ester LiAlH₄ THF Fused Pyrazolylmethanol chim.it

Introducing an ethyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target molecule. N-alkylation of unsymmetrical pyrazoles can be complex, as it may result in a mixture of two regioisomers (N1 and N2 alkylation). publish.csiro.au The regioselectivity of the reaction is influenced by several factors, including the reaction conditions (e.g., basic or acidic), the nature of the alkylating agent, and steric hindrance from other substituents on the pyrazole ring. publish.csiro.ausemanticscholar.org

Under basic conditions, the pyrazole is deprotonated to form a pyrazolate anion, which then acts as a nucleophile, attacking an alkylating agent such as an ethyl halide (e.g., ethyl iodide or ethyl bromide). semanticscholar.org Steric effects often play a crucial role; a bulky substituent at the C3 or C5 position will typically direct the incoming alkyl group to the less sterically hindered nitrogen atom. publish.csiro.au Alternative methods include Michael addition to activated alkenes for catalyst-free, highly regioselective N1-alkylation, or the use of trichloroacetimidate (B1259523) electrophiles under acid-catalyzed conditions. acs.orgresearchgate.net

N-Arylation on the Pyrazole Nitrogen

While the target compound, this compound, is an N-alkylated pyrazole, the broader context of N-substitution is crucial for understanding the regiochemical control in pyrazole synthesis. The N-alkylation or N-arylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The choice of synthetic method and the nature of the substituents on the pyrazole ring influence the final product distribution.

Classic N-alkylation methods often involve the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. mdpi.com However, these conditions can sometimes be harsh. Alternative strategies have been developed to provide milder and more selective routes. One such method is phase-transfer catalysis, which can be performed without a solvent to yield N-alkylpyrazoles in high yields. researchgate.net

More recently, acid-catalyzed methods have been developed. For instance, trichloroacetimidates have been used as electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid to achieve N-alkylation. mdpi.comresearchgate.net This approach provides an alternative to methods requiring strong bases or high temperatures. mdpi.comresearchgate.net For unsymmetrical pyrazoles, these reactions often yield a mixture of regioisomers, with steric effects typically controlling which isomer is the major product. mdpi.comresearchgate.net In addition to chemical methods, enzymatic approaches have emerged, offering unprecedented selectivity in C-N bond formation using simple haloalkanes as starting materials. nih.gov

The regioselective synthesis of 1,3,5-trisubstituted pyrazoles can also be achieved from N-alkylated tosylhydrazones and terminal alkynes, a method that offers excellent tolerance to various functional groups and complete regioselectivity. organic-chemistry.org

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry, aimed at creating more sustainable and environmentally benign chemical processes, have been increasingly applied to the synthesis of pyrazole derivatives. nih.govresearchgate.net These approaches focus on minimizing waste, avoiding hazardous reagents, using green solvents, and employing energy-efficient techniques. nih.govresearchgate.netrsc.org

Key green strategies in pyrazole synthesis include:

Solvent-Free Reactions: Condensing a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature without any solvent can produce pyrazole derivatives in high yields. rsc.org

Aqueous Media: The use of water as a non-toxic and renewable solvent is a cornerstone of green chemistry. An efficient method for synthesizing pyrazole-3-carboxylates involves the cyclization of 4-aryl-2,4-diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions, which notably avoids the use of toxic hydrazine. rsc.org

Multicomponent Reactions (MCRs): MCRs are atom-economical processes where multiple reactants combine in a single step to form a product containing substantial portions of all reactants. rsc.org Green MCRs for pyrazole synthesis often utilize environmentally friendly catalysts and solvents. rsc.org

Use of Recyclable Catalysts and Renewable Energy: The development of recyclable catalysts and the use of renewable energy sources like microwave irradiation contribute significantly to the green credentials of a synthetic pathway. nih.govresearchgate.net

These strategies are not only environmentally friendly but also often lead to simpler, more efficient, and higher-yielding synthetic protocols. nih.gov

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has become a valuable tool in modern chemistry, offering significant advantages over conventional heating methods, particularly in the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr The primary benefits include dramatically reduced reaction times, improved product yields, and often enhanced purity. acs.orgscielo.br These efficiencies align well with the goals of green chemistry by reducing energy consumption and solvent use. researchgate.netdergipark.org.tr

Several pyrazole synthesis protocols have been adapted for microwave irradiation:

The condensation of chalcones with thiosemicarbazide (B42300) in ethanol (B145695) under microwave irradiation (100 W, 50 °C) can produce 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles in just 15 minutes, a significant improvement over the 4 hours required for conventional refluxing. scielo.br

Solvent-free, microwave-assisted ring-opening reactions of epoxides with pyrazoles provide a rapid route to substituted propan-2-ol derivatives. mdpi.com

The synthesis of various dihydro-pyrazole hybrids from dibenzalacetones and substituted hydrazines is effectively achieved under microwave irradiation (100-200 W, 75-100 °C) with reaction times ranging from 15 to 70 minutes. mdpi.com

The use of microwave technology is particularly effective for multicomponent reactions, further enhancing the efficiency and environmental friendliness of pyrazole synthesis. pharmacophorejournal.com

Precursor Chemistry and Intermediate Transformations

The synthesis of this compound fundamentally relies on the initial construction of a pyrazole ring bearing a carboxylate group at the 3-position, which can then be reduced to the target primary alcohol.

Synthesis of Pyrazole Carboxylates

Ethyl 1-ethyl-1H-pyrazole-3-carboxylate serves as a key intermediate for the target molecule. The synthesis of pyrazole carboxylates is a well-established area of heterocyclic chemistry. The most common and classic approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org

For the synthesis of pyrazole-3-carboxylates, a suitable 1,3-dicarbonyl precursor is an ethyl 2,4-dioxoalkanoate. For instance, reacting ethyl 2,4-dioxo-4-arylbutanoates with phenylhydrazine in refluxing ethanol yields the corresponding ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. acs.orgsrce.hr The synthesis of the target precursor, ethyl 1-ethyl-1H-pyrazole-3-carboxylate, would similarly involve the reaction of a suitable β-ketoester with ethylhydrazine (B1196685).

Other synthetic routes include:

One-pot cyclization of hydrazone dianions with diethyl oxalate. mdpi.com

1,3-dipolar cycloaddition of ethyl diazoacetate with α,β-unsaturated carbonyl compounds. mdpi.com

Potassium permanganate (B83412) oxidation of 1-aryl-3-ethoxycarbonyl-5-styryl-pyrazoles followed by hydrolysis to yield the corresponding pyrazole-3-carboxylic acids. nih.gov

Table 1: Selected Methods for the Synthesis of Pyrazole Carboxylates

Starting MaterialsReagents & ConditionsProduct TypeReference
Ethyl 2,4-dioxo-4-arylbutanoate, PhenylhydrazineEthanol, reflux, 3-4 hEthyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate acs.org
Hydrazone, Diethyl dioxalateOne-pot cyclizationPyrazole-3-carboxylate mdpi.com
4-Aryl-2,4-diketoesters, Semicarbazide hydrochloride"On water" conditionsN-unsubstituted pyrazole-3-carboxylates rsc.org
1-Arylvinylphosphonates, Ethyl diazoacetateNaH, THFEthyl 1H-pyrazol-5-carboxylate rsc.org

Once the pyrazole-3-carboxylate is obtained, the synthesis of this compound can be achieved via reduction. A standard method for reducing an ester to a primary alcohol is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF). acs.orgnih.gov

Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography and Solid-State Structure

Single Crystal X-ray Diffraction Analysis

A search of publicly available crystallographic databases did not yield a specific entry for (1-ethyl-1H-pyrazol-3-yl)methanol. Consequently, experimentally determined data such as unit cell dimensions, space group, and atomic coordinates for this particular compound cannot be presented.

For illustrative purposes, studies on other pyrazole (B372694) derivatives consistently reveal a planar or nearly planar pyrazole ring. For instance, the analysis of compounds like 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone shows that the pyrazole ring is essentially planar. iucr.org It is reasonable to infer that the pyrazole ring in this compound would also adopt a planar conformation. The ethyl and methanol (B129727) substituents would introduce conformational flexibility.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring a hydroxyl group (-OH) and a pyrazole ring with a nitrogen atom capable of accepting a hydrogen bond, strongly suggests that hydrogen bonding would be a dominant intermolecular force in its solid-state structure. Pyrazole-containing compounds are well-known for forming various hydrogen-bonded assemblies, such as dimers, trimers, and extended chains. mdpi.com

For example, in the crystal structure of 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, dimers are formed through hydrogen bonding between the pyrazole NH group and a carbonyl oxygen atom, and these dimers are further linked into sheets by O-H···N hydrogen bonds. iucr.org While this compound lacks a carbonyl group and an NH on the pyrazole ring (due to the ethyl substituent), the principle of hydrogen bonding from the methanol's hydroxyl group to the pyrazole's nitrogen atom remains a highly probable feature of its crystal structure. The presence of the ethyl group may introduce steric effects that influence the specific geometry of these hydrogen bonds and the resulting packing arrangement.

Without experimental data, further detailed description of the crystal packing, including potential C-H···π interactions which are also observed in pyrazole-containing crystal structures, remains speculative.

Computational Chemistry and Theoretical Studies of 1 Ethyl 1h Pyrazol 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method for the theoretical study of pyrazole (B372694) derivatives, providing a good balance between computational cost and accuracy. researchgate.netmaterialsciencejournal.org

The first step in the computational analysis of (1-ethyl-1H-pyrazol-3-yl)methanol involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly used for this purpose. nih.govpjoes.com The optimization provides key geometrical parameters.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Ring Derivative

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.35 - -
N2-C3 1.33 - -
C3-C4 1.40 - -
C4-C5 1.38 - -
C5-N1 1.36 - -
N1-N2-C3 - 112.0 -
N2-C3-C4 - 110.0 -
C3-C4-C5 - 105.0 -
C4-C5-N1 - 107.0 -
C5-N1-N2 - 116.0 -

Note: These are representative values for a substituted pyrazole ring and may vary slightly for this compound.

The electronic structure of the molecule is elucidated through analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. pjoes.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed over the ring and its substituents. pjoes.com

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. researchgate.net Theoretical calculations of vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts are particularly common. The calculated vibrational frequencies can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental NMR spectra. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for a Substituted Pyrazole Derivative

Parameter Predicted Value
IR Frequency (C=N stretch) 1580 - 1610 cm⁻¹
IR Frequency (C-H stretch, aromatic) 3050 - 3150 cm⁻¹
¹H NMR Chemical Shift (pyrazole ring H) 6.0 - 8.0 ppm

Note: These are typical ranges for substituted pyrazoles and serve as an illustrative example.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are utilized to explore the different spatial arrangements, or conformations, of this compound. The ethyl group and the hydroxymethyl group attached to the pyrazole ring can rotate around single bonds, leading to various conformers with different energies. Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers between them. researchgate.net This is often achieved by performing a systematic search of the conformational space or by running molecular dynamics simulations. The relative energies of different conformers can be calculated using DFT or other computational methods. The results of conformational analysis are crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. researchgate.net

Reactivity Prediction and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the reactivity of this compound and for elucidating the mechanisms of reactions in which it participates.

Fukui functions are a concept derived from DFT that helps to identify the most reactive sites within a molecule for electrophilic and nucleophilic attack. nih.govmdpi.com The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most likely to act as electrophiles (accepting electrons) and which are most likely to act as nucleophiles (donating electrons). researchgate.net For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as potential nucleophilic sites, while certain carbon atoms can be electrophilic. nih.govmdpi.com

Computational methods can be used to map out the entire energy profile of a chemical reaction involving this compound. researchgate.netmdpi.com This involves identifying the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. mdpi.com By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is invaluable for understanding the reaction kinetics and for predicting how changes in the molecular structure might affect the reaction rate. For example, theoretical studies can be used to investigate the mechanism of the synthesis of this compound itself or its subsequent reactions. organic-chemistry.orgsrce.hr

Structure-Property Relationship Studies (Theoretical Aspects)

Theoretical investigations into the structure-property relationships of this compound are crucial for predicting its chemical behavior and reactivity. While specific, in-depth research articles focusing solely on this molecule are not extensively available, a wealth of information can be derived from computed properties available in public databases and by drawing parallels with theoretical studies on analogous pyrazole derivatives. These studies typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's geometry and electronic landscape.

Computational models provide predictions for a variety of molecular descriptors for this compound. These descriptors are instrumental in understanding its potential interactions and characteristics.

For instance, the predicted XlogP value, a measure of lipophilicity, is -0.3. uni.lu This suggests that the compound is likely to be hydrophilic, a property that is influenced by the presence of the hydroxyl group and the nitrogen atoms in the pyrazole ring, which can engage in hydrogen bonding with water.

The predicted collision cross-section (CCS) values for different adducts of the molecule offer insights into its shape and size in the gas phase. uni.lu These values are calculated for various ions that could be formed from the parent molecule in a mass spectrometer.

Predicted Collision Cross Section (CCS) of this compound Adducts
Adductm/zPredicted CCS (Ų)
[M+H]⁺127.08659124.5
[M+Na]⁺149.06853133.6
[M-H]⁻125.07204124.4
[M+NH₄]⁺144.11314145.4
[M+K]⁺165.04247132.2
[M+H-H₂O]⁺109.07658118.1
[M+HCOO]⁻171.07752146.9
[M+CH₃COO]⁻185.09317168.2
[M+Na-2H]⁻147.05398130.6
[M]⁺126.07877124.9
[M]⁻126.07986124.9

Data sourced from PubChemLite. uni.lu

General theoretical studies on pyrazole derivatives often explore the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsemanticscholar.org The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the specific values would require dedicated DFT calculations, but the presence of the electron-donating ethyl group and the hydroxyl group would be expected to influence these frontier orbitals.

Furthermore, molecular electrostatic potential (MEP) maps are a common tool in computational studies of pyrazoles to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms and the oxygen atom of the methanol (B129727) group, indicating their role as potential hydrogen bond acceptors and sites for electrophilic attack.

The structural properties of pyrazole derivatives, including bond lengths, bond angles, and dihedral angles, are also a focus of theoretical studies. dntb.gov.ua These parameters define the three-dimensional shape of the molecule, which is fundamental to its interaction with other molecules. The conformation of the ethyl and methanol substituents relative to the pyrazole ring would be a key area of investigation in a detailed theoretical study of this compound.

Below is a table summarizing some of the key computed structural and chemical properties of this compound.

Computed Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₀N₂OPubChemLite uni.lu
Monoisotopic Mass126.079315 DaPubChemLite uni.lu
XlogP (predicted)-0.3PubChemLite uni.lu

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 1h Pyrazol 3 Yl Methanol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a versatile handle for introducing structural modifications. Its ability to undergo oxidation, etherification, and esterification, as well as its role in the formation of aldehyde intermediates for subsequent reactions, makes it a key site for derivatization.

The primary alcohol moiety of (1-ethyl-1H-pyrazol-3-yl)methanol can be selectively oxidized to yield either the corresponding aldehyde, 1-ethyl-1H-pyrazole-3-carbaldehyde, or the carboxylic acid, 1-ethyl-1H-pyrazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are employed to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) and 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) have been effectively used for the oxidation of similar pyrazolyl-methanols to their respective carbaldehydes. semanticscholar.orgacs.org For instance, the oxidation of (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols with IBX in DMSO selectively yields the corresponding 5-aryl-1-phenyl-1H-pyrazole-3-carbaldehydes. acs.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can be used to convert the alcohol directly to the carboxylic acid. semanticscholar.org The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids has been demonstrated using potassium permanganate in a water-pyridine medium. semanticscholar.org

ReactantReagentProductReference
This compoundPyridinium chlorochromate (PCC)1-ethyl-1H-pyrazole-3-carbaldehyde semanticscholar.org
This compound2-Iodoxybenzoic acid (IBX)/DMSO1-ethyl-1H-pyrazole-3-carbaldehyde acs.org
This compoundPotassium permanganate (KMnO₄)1-ethyl-1H-pyrazole-3-carboxylic acid semanticscholar.org

The hydroxyl group of this compound can participate in etherification and esterification reactions to form a variety of derivatives. While specific examples for this exact compound are not prevalent in the searched literature, the general reactivity of alcohols allows for these transformations.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid catalyst. For instance, the esterification of pyrazole-4-carboxylic acid with ethanol (B145695) in an acidic medium yields the corresponding ethyl ester. semanticscholar.org This indicates that the reverse reaction, the esterification of the pyrazole (B372694) methanol (B129727), is a feasible synthetic route.

The aldehyde intermediate, 1-ethyl-1H-pyrazole-3-carbaldehyde, obtained from the oxidation of the parent alcohol, is a valuable precursor for the synthesis of various amines through reductive amination. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). vulcanchem.comineosopen.org The reductive amination of 1-phenyl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde with various amines has been successfully carried out using sodium triacetoxyborohydride in dichloroethane. ineosopen.org Similarly, the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethylamine (B1201723) in the presence of NaBH₃CN is a known method for producing the corresponding secondary amine.

AldehydeAmineReducing AgentProductReference
1-ethyl-1H-pyrazole-3-carbaldehydePrimary/Secondary AmineNaBH(OAc)₃Substituted aminomethyl pyrazole ineosopen.org
1-ethyl-1H-pyrazole-4-carbaldehydeEthylamineNaBH₃CNN-ethyl-(1-ethyl-1H-pyrazol-4-yl)methanamine

Modifications of the Pyrazole Ring System

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Halogenation of the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible position for electrophilic attack.

Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF). rsc.org This method has been used for the bromination of other pyrazole derivatives. rsc.org

Iodination of pyrazoles can be performed using iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in water, which represents a green chemistry approach. researchgate.net Another method involves the use of an iodine source like N-iodosuccinimide or iodine monochloride. The iodination of pyrazoles with iodine and hydrogen peroxide in water has been shown to be a practical method for producing 4-iodopyrazole (B32481) derivatives. researchgate.net

Beyond halogenation, the pyrazole ring can undergo other substitution reactions, primarily through N-alkylation or N-arylation if the N1 position were unsubstituted. However, since the target molecule is already N1-ethylated, further substitution would likely occur on the carbon atoms of the pyrazole ring, often facilitated by initial functionalization such as halogenation. For instance, a halogenated pyrazole can undergo palladium-catalyzed cross-coupling reactions like the Suzuki or Sonogashira reactions to introduce new carbon-carbon bonds. researchgate.net

Systematic studies on the N-substitution of 3-substituted pyrazoles have shown that regioselective N1-alkylation and -arylation can be achieved under basic conditions, such as with potassium carbonate in DMSO. sci-hub.st While not directly applicable to the already N-ethylated target compound, this highlights the general reactivity patterns of the pyrazole core.

Applications in Ligand Design and Coordination Chemistry of this compound

The field of coordination chemistry extensively utilizes N-heterocyclic ligands for the construction of complex molecular architectures with diverse applications. mdpi.com Pyrazole and its derivatives are a prominent class of such ligands, valued for their versatile coordination modes and the tunability of their steric and electronic properties through substitution. researchgate.netresearchgate.net The compound this compound, featuring an N-ethyl substituent and a hydroxymethyl group at the 3-position of the pyrazole ring, is a noteworthy candidate for ligand design. The presence of both a pyrazole ring and a hydroxyl functional group allows for multiple points of coordination, making it a potentially valuable building block in the synthesis of coordination compounds.

Chelation Properties with Metal Ions

The ability of a ligand to bind a central metal ion at two or more points is known as chelation, a property that generally leads to the formation of more stable complexes compared to monodentate ligands. This compound possesses the structural requisites to act as a chelating ligand. The pyrazole ring contains two adjacent nitrogen atoms, with the N2 atom being the primary site for metal coordination in N-substituted pyrazoles. The hydroxymethyl group at the C3 position offers an additional oxygen donor atom.

This arrangement allows this compound to function as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through coordination via the pyrazole N2 nitrogen and the hydroxyl oxygen. The ethyl group at the N1 position influences the steric accessibility of the coordination sphere and can impact the solubility and crystal packing of the resulting metal complexes.

While direct experimental data on the chelation of this compound is limited, the behavior of analogous pyrazole-based ligands provides significant insight into its potential. For instance, (5-phenyl-1H-pyrazol-3-yl)methanol utilizes its hydroxyl and pyrazole nitrogen atoms as donor sites to form complexes with transition metals such as cobalt (Co), molybdenum (Mo), and nickel (Ni). Similarly, other pyrazole derivatives have been shown to coordinate with a wide range of metal ions, including copper (Cu), zinc (Zn), and palladium (Pd). mdpi.comresearchgate.net The coordination of these ligands is often validated through techniques like X-ray crystallography and thermogravimetric analysis (TGA).

The table below summarizes the chelation properties of structurally related pyrazole ligands with various metal ions, illustrating the expected coordination behavior of this compound.

LigandMetal Ion(s)Coordination ModeResulting GeometryReference(s)
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridineZn(II), Cu(II)Tridentate (N,N,N)Distorted Trigonal Pyramidal (Zn), Square Pyramidal (Cu) mdpi.com
3-Phenyl-5-(2-pyridyl)pyrazoleCu(II)Bidentate (N,N)Not Specified researchgate.net
(5-phenyl-1H-pyrazol-3-yl)methanolCo, Mo, NiBidentate (N,O)Not Specified
(3,5-dimethyl-1H-pyrazol-1-yl)methanol based ligandsVariousBidentate, TridentateNot Specified hilarispublisher.comresearchgate.net

Synthesis of Metal-Organic Frameworks or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable coordination geometry of pyrazole-based ligands makes them excellent candidates for the rational design and synthesis of these extended structures. researchgate.net

The synthesis of coordination polymers using pyrazole-containing ligands is well-documented. For example, 2,6-bis(1H-pyrazol-3-yl)pyridine derivatives have been employed to create functional materials. mdpi.com Similarly, bis(pyrazole) ligands have been used to synthesize coordination polymers with catalytic and luminescent properties. mdpi.com The versatility of the pyrazole scaffold allows for the incorporation of additional functional groups to tune the properties of the final material.

The following table presents examples of coordination polymers and MOFs synthesized from pyrazole-based ligands, highlighting the potential of this compound in this area of materials science.

LigandMetal Ion(s)Framework TypeKey Feature/ApplicationReference(s)
2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridineZn(II), Cu(II)Discrete Complexes (potential for polymer extension)Unusual Structures, Photoluminescence mdpi.com
1,3-Phenylenebis-((1H-1,2,4-triazol-1-yl)methanone)Co(II), Cu(II), Zn(II), Ni(II)1D Coordination PolymersCatalysis of ε-caprolactone polymerization mdpi.com
Tris(1H-pyrazol-1-yl)methane derivativesVariousDiscrete Complexes and PolymersBiological applications, Catalysis researchgate.net

Analytical Method Development and Quality Control for 1 Ethyl 1h Pyrazol 3 Yl Methanol

Chromatographic Purification Techniques

Chromatography is a cornerstone for the purification and analysis of synthesized chemical compounds. For (1-ethyl-1H-pyrazol-3-yl)methanol, both low-pressure and high-pressure liquid chromatography techniques are employed to isolate the compound from reaction mixtures and to assess its purity.

Column chromatography is a widely utilized and effective method for the purification of pyrazole (B372694) derivatives from crude reaction mixtures. mdpi.commdpi.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, while a liquid mobile phase flows through the column. nih.gov

In the context of pyrazole synthesis, column chromatography is frequently the primary purification step following the initial work-up of the reaction. google.comnih.gov For compounds structurally similar to this compound, silica gel is the most common stationary phase. nih.govrsc.orgwiley-vch.de The choice of the mobile phase, or eluent, is critical for achieving effective separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems include mixtures of ethyl acetate (B1210297) and hexanes or petroleum ether. nih.govrsc.orgwiley-vch.de For instance, a crude product might be loaded onto a silica gel column and eluted with a solvent system like ethyl acetate:hexane (2:8) to isolate the desired pyrazole derivative. nih.gov In other cases, eluent systems such as methylene (B1212753) dichloride:methanol (B129727) have been successfully used. google.com The fractions collected from the column are typically monitored by thin-layer chromatography (TLC) to identify those containing the pure product, which are then combined and concentrated. rsc.org

Below is a table summarizing typical column chromatography conditions used for the purification of related pyrazole compounds.

Stationary PhaseMobile Phase (Eluent System)Compound ClassReference
Silica GelEthyl Acetate / HexanesPyrazole Derivatives nih.govwiley-vch.de
Silica GelPetroleum Ether / Ethyl AcetatePyrazole Derivatives rsc.orgbeilstein-journals.org
Silica GelMethylene Dichloride / MethanolPyrazole Derivatives google.com
Silica GelMethanol / Ethyl AcetatePyrazole Derivatives google.com

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of pharmaceutical intermediates and active compounds with high resolution and sensitivity. For pyrazole derivatives, reverse-phase HPLC (RP-HPLC) is a common and effective method for purity assessment. sielc.com

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com An acid, like phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring consistent ionization of the analyte. sielc.com Formic acid is particularly preferred when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is a volatile buffer. sielc.com

The method allows for the separation of the target compound from impurities, which may include starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. HPLC methods can be scaled up for preparative separation to isolate impurities for structural characterization. sielc.com

The table below outlines a representative HPLC method suitable for the analysis of pyrazole compounds.

Column TypeMobile PhaseApplicationReference
Newcrom R1 (Reverse-Phase)Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS)Purity Analysis, Impurity Isolation sielc.com
Preparative HPLC0-5% Methanol in DichloromethaneCompound Purification nih.gov

General Quality Control Methodologies

Beyond chromatographic techniques, a suite of analytical methods is required for the comprehensive quality control of this compound. These methods confirm the chemical structure and provide additional evidence of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. For this compound, ¹H NMR would confirm the presence and connectivity of all protons, including the ethyl group (triplet and quartet), the pyrazole ring protons, and the methylene protons of the methanol group. rsc.orggoogle.com ¹³C NMR provides information on the carbon skeleton of the molecule. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to corroborate its elemental composition. Techniques such as Electrospray Ionization Mass Spectrometry (ESIMS) or High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. rsc.orgsemanticscholar.org When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities. semanticscholar.org

Melting Point (Mp): For solid compounds, the melting point is a simple and effective indicator of purity. A sharp melting point range typically suggests a high degree of purity, whereas a broad melting range often indicates the presence of impurities. wiley-vch.de

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimental values are compared against the calculated values based on the molecular formula to support the identity and purity of the substance. wiley-vch.de

These analytical methods, used in combination, provide a robust quality control framework to ensure that this compound meets the required specifications of identity, strength, and purity.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyrazole (B372694) Methanols

The synthesis of pyrazole methanols, including (1-ethyl-1H-pyrazol-3-yl)methanol, is moving towards more efficient, sustainable, and regioselective methods. Traditional approaches often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a robust method for creating the pyrazole core. nih.govorganic-chemistry.orgbeilstein-journals.org However, emerging strategies are focusing on refining this process and developing novel pathways.

One of the most prominent modern methods for obtaining pyrazole methanols is the reduction of corresponding pyrazole-3-carboxylates or pyrazole-3-carbaldehydes. For instance, the reduction of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) has been shown to effectively yield the desired (pyrazol-3-yl)methanol derivatives. acs.orgnih.govrsc.org Similarly, pyrazole-4-carbaldehydes, often synthesized via the Vilsmeier-Haack reaction, can be reduced to their corresponding methanols. rasayanjournal.co.inscispace.comsemanticscholar.org

The synthesis of the pyrazole ring itself is also seeing innovation. Greener, one-pot multicomponent reactions are gaining traction. These methods, which can involve the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate, offer a rapid and efficient assembly of highly functionalized pyrazoles in a single step, often utilizing environmentally benign catalysts and solvents. nih.govnih.gov For N-alkylated pyrazoles like the target compound, strategies include the reaction of ethylhydrazine (B1196685) with suitable diketones or the direct alkylation of a pre-formed pyrazole ring. smolecule.comgoogle.com

Future research will likely focus on the development of catalytic, asymmetric methods to produce enantiomerically pure pyrazole methanols, which are of high value in the synthesis of chiral drugs. Furthermore, the use of flow chemistry and microwave-assisted synthesis is expected to increase, offering benefits such as reduced reaction times, improved yields, and enhanced safety profiles. scielo.br

Advanced Computational Approaches in Pyrazole Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, reactivity, and potential applications of molecules like this compound. Although specific computational studies on this exact molecule are not widely published, the approaches used for the broader pyrazole class are directly applicable.

Density Functional Theory (DFT) is a cornerstone of these computational investigations. researchgate.netmdpi.com DFT calculations are routinely used to optimize the molecular geometry of pyrazole derivatives and to compute a range of electronic properties. bibliotekanauki.plpjoes.com These properties, summarized in the table below, help in understanding the molecule's behavior.

Computational Parameter Significance in Pyrazole Chemistry Typical Application
HOMO-LUMO Energy Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. pjoes.comPredicting reaction pathways and designing novel bioactive molecules. researchgate.net
Chemical Hardness (η) Measures resistance to deformation or change in electron distribution.Correlates with the stability of the molecule. bibliotekanauki.pl
Electrophilicity Index (ω) Quantifies the ability of a molecule to accept electrons.Understanding interaction mechanisms, such as in drug-receptor binding. bibliotekanauki.pl
Dipole Moment Indicates the polarity of the molecule.Predicting solubility and intermolecular interactions.
Fukui Functions Predict the most likely sites for nucleophilic and electrophilic attack on the molecule. globalresearchonline.netGuiding regioselective chemical reactions and derivatizations.

Molecular docking is another powerful computational technique used to predict the binding orientation of a molecule to a target protein. researchgate.net For pyrazole derivatives, which are known to have a wide range of biological activities, docking studies can help in identifying potential protein targets and in designing more potent and selective inhibitors. researchgate.net

Future computational work on this compound will likely involve more sophisticated modeling, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study its behavior in complex biological environments. These advanced methods will be crucial in the rational design of new drugs and functional materials based on this pyrazole scaffold.

Novel Derivatization Pathways and Chemical Transformations

The synthetic utility of this compound lies in the reactivity of its hydroxyl group and the pyrazole ring, allowing for a multitude of chemical transformations. These derivatizations are key to creating a diverse library of compounds for various applications.

A primary transformation of the methanol (B129727) group is its oxidation to the corresponding aldehyde, (1-ethyl-1H-pyrazol-3-yl)carbaldehyde. This can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂) or 2-iodoxybenzoic acid (IBX). acs.orgrsc.orgsemanticscholar.org The resulting aldehyde is a versatile intermediate. For example, it can be converted into a nitrile, which can then undergo further reactions, such as cyclization with other reagents to form new heterocyclic rings like thiazoles. acs.orgnih.gov

The hydroxyl group can also undergo other common reactions, such as:

Esterification: Reaction with carboxylic acids or their derivatives to form esters. These esters can be designed to have specific properties, for example, to act as prodrugs. smolecule.com

Etherification: Reaction with alkyl halides or other electrophiles to form ethers, which can alter the compound's solubility and biological activity.

The pyrazole ring itself is amenable to derivatization, although electrophilic substitution typically occurs at the C4 position. globalresearchonline.net This allows for the introduction of various functional groups, further expanding the chemical space accessible from this compound.

Future research in this area will likely focus on developing catalytic and highly selective methods for these transformations. For example, catalytic C-H activation could provide a direct route to functionalize the pyrazole ring without the need for pre-functionalized starting materials.

Role as Key Intermediates in Advanced Organic Synthesis

Pyrazole derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. nih.govglobalresearchonline.netresearchgate.net this compound and its derivatives serve as key intermediates in the synthesis of a wide array of these biologically active compounds. scispace.com

The transformation of the methanol group into an aldehyde, as discussed previously, is a critical step in many synthetic routes. For instance, the related compound 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde is a known precursor for the synthesis of orexin (B13118510) receptor antagonists, which are being investigated for the treatment of sleep disorders. chemicalbook.com It is also used to synthesize novel piperidine-2,4-diones, which are themselves important pharmacophores. chemicalbook.com

The ability to build more complex heterocyclic systems from the pyrazole core is another reason for its importance as an intermediate. The synthesis of pyrazolo[3,4-d]pyrimidines, which have shown antitumor activities, often starts from functionalized pyrazoles. The derivatization pathways available for this compound make it an attractive starting point for the synthesis of such fused heterocyclic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.